REACTION_SMILES
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[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[NH2:7][CH2:8][CH2:9][OH:10].[OH:11][CH2:12][CH2:13][N:14]1[C:15](=[O:28])[c:16]2[cH:17][cH:18][cH:19][c:20]3[c:21]2[c:22]([cH:25][cH:26][cH:27]3)[C:23]1=[O:24]>>[N:1]1([CH2:2][CH2:3][CH2:4][CH2:5][OH:6])[C:15](=[O:28])[c:16]2[cH:17][cH:18][cH:19][c:20]3[c:21]2[c:22]([cH:25][cH:26][cH:27]3)[C:23]1=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2cccc3cccc(c23)C(=O)N1CCO
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Name
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Type
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product
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Smiles
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O=C1c2cccc3cccc(c23)C(=O)N1CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |